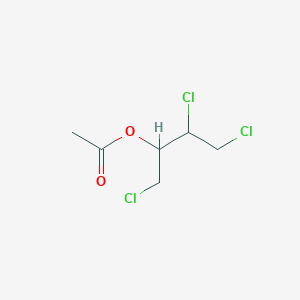
1,3,4-Trichlorobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trichlorobutan-2-yl acetate is a chemical compound with the molecular formula C6H9Cl3O2 It is an organic compound that belongs to the class of chlorinated acetates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichlorobutan-2-yl acetate typically involves the chlorination of butan-2-yl acetate. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1, 3, and 4 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trichlorobutan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form less chlorinated derivatives or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates, amines, or thiol derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or partially dechlorinated compounds.
Scientific Research Applications
1,3,4-Trichlorobutan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3,4-Trichlorobutan-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobutan-2-yl acetate: Similar in structure but with different chlorination positions, leading to distinct chemical properties and reactivity.
1,3,4-Trichlorobutan-2-ol: The alcohol derivative of 1,3,4-Trichlorobutan-2-yl acetate, with different reactivity and applications.
1,3-Dichlorobutan-2-yl acetate:
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other chlorinated acetates and related compounds.
Properties
CAS No. |
35128-49-5 |
|---|---|
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
1,3,4-trichlorobutan-2-yl acetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(10)11-6(3-8)5(9)2-7/h5-6H,2-3H2,1H3 |
InChI Key |
CBGPTBHKLSQXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCl)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















